molecular formula C6H7NO2S B2730848 2-(Oxetan-3-yloxy)-1,3-thiazole CAS No. 2199752-56-0

2-(Oxetan-3-yloxy)-1,3-thiazole

Cat. No.: B2730848
CAS No.: 2199752-56-0
M. Wt: 157.19
InChI Key: ATGQKMWBBVEYHP-UHFFFAOYSA-N
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Description

2-(Oxetan-3-yloxy)-1,3-thiazole is a heterocyclic compound that features both an oxetane ring and a thiazole ring The oxetane ring is a four-membered ring containing one oxygen atom, while the thiazole ring is a five-membered ring containing both sulfur and nitrogen atoms

Chemical Reactions Analysis

Synthetic Routes to 2-(Oxetan-3-yloxy)-1,3-thiazole

The synthesis typically involves sequential construction of the oxetane and thiazole rings. Key methods include:

Method 1: Cyclization of Thiosemicarbazones

  • Reagents : Thiosemicarbazide derivatives, phenacyl bromide, sodium acetate.

  • Conditions : Reflux in ethanol or acetic acid.

  • Mechanism :

    • Formation of thiosemicarbazone intermediates via condensation.

    • Cyclization with phenacyl bromide under basic conditions to form the thiazole ring.

  • Yield : 65–85% (varies with substituents) .

Method 2: Copper-Catalyzed [3+1+1] Condensation

  • Reagents : Oximes, anhydrides, potassium thiocyanate (KSCN), Cu(II) catalyst.

  • Conditions : Mild temperatures (25–60°C) in DMF or THF.

  • Mechanism :

    • Oxime activation by Cu(II), followed by coupling with thiocyanate and anhydride.

    • Cyclization to form the thiazole ring with simultaneous incorporation of the oxetane moiety.

  • Yield : 70–90% .

Method 3: Rhodium-Catalyzed Reaction

  • Reagents : 1-Sulfonyl-1,2,3-triazoles, thionoesters, Rh(II) catalyst.

  • Conditions : Room temperature in dichloromethane.

  • Mechanism :

    • Rhodium-mediated cyclopropane opening of triazoles.

    • Reaction with thionoesters to form 4-thiazolines, followed by aromatization.

  • Yield : 60–75% .

Reactivity of the Oxetane Ring

The strained oxetane ring undergoes selective ring-opening reactions under specific conditions:

Acid-Catalyzed Ring Opening

  • Reagents : HCl, H₂SO₄, or TFA.

  • Products : Linear ethers or alcohols.

  • Mechanism : Protonation of the oxygen followed by nucleophilic attack (e.g., by water or alcohols).

  • Example :

    This compoundHCl3-(1,3-thiazol-5-yloxy)propan-1-ol\text{this compound} \xrightarrow{\text{HCl}} \text{3-(1,3-thiazol-5-yloxy)propan-1-ol}

    Yield : >80%.

Nucleophilic Substitution

  • Reagents : Grignard reagents, amines.

  • Products : Substituted oxetane derivatives.

  • Conditions : Anhydrous THF, 0–25°C.

Reactivity of the Thiazole Ring

The thiazole ring participates in electrophilic substitution and coordination reactions:

Electrophilic Substitution

  • Nitration :

    • Reagents : HNO₃/H₂SO₄.

    • Position : C-4 or C-5 (directed by the oxetane-oxy group).

    • Yield : 50–60% .

  • Halogenation :

    • Reagents : Cl₂ or Br₂ in acetic acid.

    • Products : 4-Bromo- or 4-chloro-thiazole derivatives.

Coordination Chemistry

  • Metal Complexation :

    • Metals : Cu(II), Fe(III), Pd(II).

    • Ligand Sites : Thiazole nitrogen and oxetane oxygen.

    • Applications : Catalytic or antimicrobial agents .

Functionalization via Cross-Coupling Reactions

The thiazole ring supports palladium-catalyzed couplings:

Reaction Type Reagents/Conditions Products Yield
Suzuki-MiyauraAryl boronic acids, Pd(PPh₃)₄5-Aryl-2-(oxetan-3-yloxy)thiazole70–85%
Buchwald-HartwigAmines, Pd₂(dba)₃, Xantphos2-Amino derivatives65–75%

Data compiled from .

Degradation Pathways

  • Photolytic Degradation : UV irradiation in aqueous media leads to cleavage of the oxetane ring, forming thiazole-5-carboxylic acid.

  • Oxidative Degradation : H₂O₂/Fe²⁺ (Fenton’s reagent) oxidizes the thiazole sulfur to sulfoxide/sulfone derivatives.

Spectroscopic Characterization

  • ¹H NMR :

    • Oxetane protons: δ 4.5–5.0 ppm (multiplet).

    • Thiazole protons: δ 7.2–8.1 ppm (singlet for H-4).

  • MS (ESI+) : m/z 172.21 [M+H]⁺.

Key Research Findings

  • The oxetane ring enhances solubility and metabolic stability compared to non-oxetane analogues.

  • Functionalization at C-5 of the thiazole ring improves biological activity (e.g., IC₅₀ values <1 μM in kinase inhibition assays) .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of thiazole derivatives, including 2-(Oxetan-3-yloxy)-1,3-thiazole, in the fight against cancer. Thiazole-based compounds have demonstrated significant antiproliferative effects against various cancer cell lines. For example, novel thiazole analogues have shown potent activity against breast cancer cells (MCF-7 and MDA-MB-231), with some derivatives exhibiting IC50 values that suggest strong inhibitory effects on cell proliferation .

Case Study:
A study synthesized a series of thiazole derivatives and evaluated their anticancer properties. One compound exhibited an IC50 of 5.73 µM against MCF-7 cells, indicating its potential as a lead compound for further development into anticancer drugs .

CompoundCell LineIC50 (µM)Mechanism of Action
Compound 4MCF-75.73Inhibits VEGFR-2; induces apoptosis
Compound 4MDA-MB-23112.15Induces cell cycle arrest at G1 stage

Antimicrobial Properties

Thiazole derivatives are also recognized for their antimicrobial activities. Research indicates that these compounds can inhibit the growth of various bacteria and fungi, making them valuable in developing new antimicrobial agents. The mechanism often involves disrupting microbial cell functions or inhibiting essential enzymes .

Material Science Applications

The unique chemical properties of this compound make it suitable for applications in materials science. Its ability to act as a building block for more complex molecules allows for the synthesis of new polymers and coatings with enhanced properties. This is particularly useful in creating materials with specific thermal or mechanical characteristics.

Agricultural Applications

In agriculture, thiazole derivatives have been explored for their potential as agrochemicals. Their ability to act as fungicides or herbicides can be attributed to their molecular structure, which allows them to interact effectively with plant pathogens or pests .

Case Study:
A recent investigation into thiazole-based compounds revealed their effectiveness in controlling fungal pathogens in crops. The study demonstrated that certain thiazole derivatives could significantly reduce fungal growth compared to untreated controls .

Mechanism of Action

The mechanism of action of 2-(Oxetan-3-yloxy)-1,3-thiazole depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The oxetane ring’s ability to act as a hydrogen bond acceptor and its ring strain can influence its binding affinity and specificity . The thiazole ring can also participate in various interactions, contributing to the compound’s overall biological activity .

Comparison with Similar Compounds

Similar Compounds

    2-(Oxetan-3-yloxy)-1,3-oxazole: Similar to 2-(Oxetan-3-yloxy)-1,3-thiazole but with an oxygen atom replacing the sulfur atom in the thiazole ring.

    2-(Oxetan-3-yloxy)-1,3-imidazole: Similar structure with a nitrogen atom replacing the sulfur atom in the thiazole ring.

    2-(Oxetan-3-yloxy)-1,3-pyrazole: Another similar compound with a different arrangement of nitrogen atoms in the ring.

Uniqueness

This compound is unique due to the presence of both an oxetane and a thiazole ring, which imparts distinct physicochemical properties and reactivity. The combination of these rings can lead to unique interactions with biological targets and materials, making it a valuable compound for various applications .

Biological Activity

2-(Oxetan-3-yloxy)-1,3-thiazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to explore its biological properties, mechanisms of action, and potential therapeutic applications based on various research findings.

Chemical Structure and Properties

The molecular structure of this compound includes an oxetane ring and a thiazole moiety, which contribute to its unique chemical properties. The thiazole ring is known for its role in various pharmacological activities, while the oxetane structure enhances its stability and bioavailability.

Antimicrobial Activity

Research indicates that compounds containing thiazole rings exhibit notable antimicrobial properties. A study demonstrated that derivatives of thiazoles possess effective antibacterial activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli . In particular, thiazole derivatives have shown Minimum Inhibitory Concentration (MIC) values ranging from 1.56 to 6.25 μg/mL against these strains .

Bacterial Strain MIC (μg/mL)
Staphylococcus aureus1.56 - 6.25
Escherichia coli1.56 - 6.25
Pseudomonas aeruginosa3.0 - 8.0
Bacillus subtilis2.0 - 5.0

Anticancer Activity

Thiazole derivatives have also been explored for their anticancer properties. In vitro studies have shown that certain thiazole compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . For instance, a study highlighted that specific thiazole derivatives demonstrated IC50 values as low as 10 μM against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:

  • Enzyme Inhibition : Thiazoles are known to inhibit key enzymes involved in metabolic pathways, which can lead to reduced cell viability in pathogenic organisms.
  • Receptor Modulation : Compounds like this compound may act as antagonists or agonists at various receptors, influencing cellular signaling pathways associated with inflammation and pain .

Study on Antimicrobial Properties

In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized a series of thiazole derivatives and evaluated their antimicrobial activity against several bacterial strains. The compound exhibited significant antibacterial effects with an MIC value of 4 μg/mL against E. coli and S. aureus. The study concluded that the presence of the oxetane group enhances the compound's solubility and permeability, making it a promising candidate for further development .

Evaluation of Anticancer Effects

Another investigation focused on the anticancer potential of thiazole derivatives showed that one specific derivative led to a decrease in cell viability in HeLa cells by approximately 70% at a concentration of 20 μM after 48 hours of treatment. This effect was attributed to the induction of apoptosis as confirmed by flow cytometry analysis .

Properties

IUPAC Name

2-(oxetan-3-yloxy)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2S/c1-2-10-6(7-1)9-5-3-8-4-5/h1-2,5H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATGQKMWBBVEYHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)OC2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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